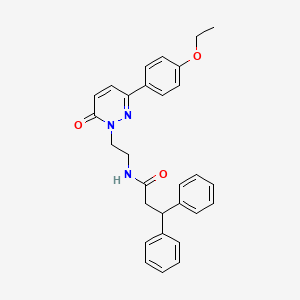

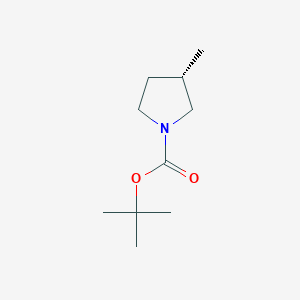

![molecular formula C21H23N3O2 B2807661 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-97-3](/img/structure/B2807661.png)

5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4(3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions on the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones have been synthesized through the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines .Aplicaciones Científicas De Investigación

Platelet Activating Factor (PAF) Antagonists

Research on pyrido[2,1-b]quinazolinecarboxamide derivatives has demonstrated their potential as platelet activating factor (PAF) antagonists. These compounds have been evaluated for their ability to inhibit the binding of radiolabeled PAF to its receptor on dog platelets. Modifications to the pyridoquinazolinecarboxamides structure, such as the insertion of a methyl group, have shown an enantioselective enhancement of potency. These compounds have also been found to inhibit transient PAF-induced thrombocytopenia and decreases in blood pressure in guinea pigs, suggesting their utility as orally active PAF antagonists with potential therapeutic applications in cardiovascular diseases (Tilley et al., 1988).

Antiallergy Agents

A series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids were prepared and evaluated as antiallergy agents. Several analogues were found to be orally active and superior to cromolyn sodium and doxantrazole in rat models of allergic bronchospasm, indicating their potential as new therapeutic agents for the treatment of allergies (Schwender et al., 1979).

Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A)

N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown the ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) induced contractions in guinea pig ilea and inhibit thromboxane synthase in vitro. These compounds have demonstrated oral activity against leukotriene (LTE4)-induced bronchoconstriction and skin wheal formation in animal models, suggesting their applicability in the treatment of asthma and other allergic conditions (Tilley et al., 1987).

Crystal Structure Analysis

The crystal structure of related quinazoline derivatives has been determined, providing insights into their molecular configurations and potential interactions with biological targets. This structural information is vital for understanding the mechanism of action of these compounds and for guiding the design of new derivatives with improved therapeutic efficacy (Rajnikant et al., 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-N-(4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14-6-9-16(10-7-14)22-20(25)15-8-11-17-18(13-15)23(2)19-5-3-4-12-24(19)21(17)26/h6-11,13,19H,3-5,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWWNYULSMMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

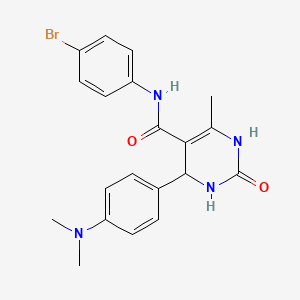

![3-(2-oxo-2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2807582.png)

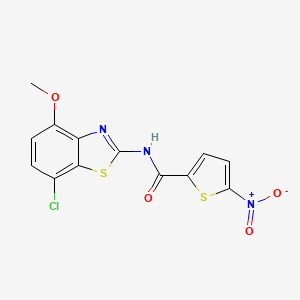

![4-(dimethylsulfamoyl)-N-{[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2807583.png)

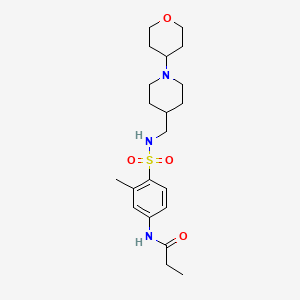

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)